6-(Methylsulfonyl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYDWBZWBNWTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 6-(Methylsulfonyl)pyridin-2-amine
The most direct and established route to this compound typically begins with a pre-formed, appropriately substituted pyridine (B92270) ring. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine, followed by oxidation.
A prevalent pathway starts from 2-amino-6-chloropyridine (B103851). This precursor undergoes nucleophilic attack by a sulfur-containing nucleophile, such as sodium thiomethoxide (NaSMe), to displace the chloride and form 2-amino-6-(methylthio)pyridine. The subsequent and final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This two-step process is efficient and relies on readily available starting materials.
Precursor Synthesis and Intermediate Compound Derivations
The synthesis of the key precursors, namely substituted 2-aminopyridines and 2,6-dihalopyridines, is fundamental to the successful production of this compound.
2-Amino-6-halopyridines: These intermediates are often synthesized from commercially available 2,6-dihalopyridines. For instance, 2,6-dichloropyridine (B45657) can react with ammonia (B1221849) under pressure and high temperature to yield 2-amino-6-chloropyridine. Another method involves the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which is then reduced to 2-amino-6-chloropyridine. The reduction of the hydrazino intermediate can be achieved using various reagents, with reduction via hydrazine and a Raney Nickel catalyst showing good results.
2-Amino-6-(methylthio)pyridine: This crucial intermediate is typically formed via nucleophilic aromatic substitution. The reaction of 2-amino-6-chloropyridine with sodium thiomethoxide provides a direct route to this compound. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.
Methylsulfonyl Group Introduction and Functionalization
The introduction of the methylsulfonyl group is a defining step in the synthesis. This is almost universally achieved through a two-step process: initial introduction of a methylthio (-SMe) group, followed by its oxidation to the methylsulfonyl (-SO₂Me) group. Direct sulfonylation of the pyridine ring at the 6-position is less common due to challenges in regioselectivity and the harsh conditions often required.
The oxidation of the intermediate 2-amino-6-(methylthio)pyridine to this compound is a critical transformation. This reaction must be selective to avoid over-oxidation or modification of the amino group or the pyridine ring itself. Several oxidizing agents are effective for this purpose.
A mixture of sulfoxide (B87167) and sulfone products can result from this oxidation, requiring careful control of reaction conditions to favor the desired sulfone. nih.gov Common reagents include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂). nih.gov The choice of oxidant and reaction conditions, such as temperature and solvent, allows for the selective formation of the sulfone.
| Oxidizing Agent | Typical Conditions | Reference |
| meta-Chloroperoxybenzoic acid (mCPBA) | CH₂Cl₂, room temperature | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid/Water, room temperature | |
| Potassium Permanganate (KMnO₄) | Controlled pH and temperature | wikipedia.org |
Pyridine Ring Formation and Annulation Strategies
While functionalization of a pre-existing pyridine ring is the most common approach, the fundamental synthesis of the pyridine scaffold itself can be achieved through various classical methods. These methods are relevant for producing the initial substituted pyridine precursors.
The Hantzsch Pyridine Synthesis is a well-known multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgbaranlab.orgijarsct.co.in This method initially produces a dihydropyridine, which is then oxidized to the aromatic pyridine ring. wikipedia.org By selecting appropriate starting materials, this synthesis can be adapted to produce precursors for 2-aminopyridines. baranlab.org
Other methods for pyridine synthesis include the Chichibabin reaction, which can be used to introduce an amino group onto a pyridine ring, though it often requires harsh conditions. google.comthieme-connect.com
Chemoselective Reactions and Regioselectivity Considerations
Throughout the synthesis of this compound, chemoselectivity and regioselectivity are paramount. This is particularly evident in nucleophilic aromatic substitution reactions on polysubstituted pyridine and pyrimidine (B1678525) rings.
The SNAr reaction is a cornerstone of the synthetic strategy. When starting with a dihalogenated pyridine, such as 2,6-dichloropyridine, the regioselectivity of the first substitution is critical. Generally, the 2- and 6-positions of pyridine are activated towards nucleophilic attack. In dihalopyridines, factors such as the nature of the nucleophile and the reaction conditions can influence which halogen is displaced. acs.orgresearchgate.net For instance, the synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine demonstrates the ability to achieve monosubstitution.
A significant consideration in related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, is the competition between the chloro and methylsulfonyl groups as leaving groups. Studies have shown that the outcome of SNAr reactions is highly dependent on the nucleophile and the base used. researchgate.netresearchgate.net
Anilines and secondary aliphatic amines in the presence of weak bases tend to selectively displace the chloride group. researchgate.net
Deprotonated anilines or primary aliphatic amines can selectively displace the methylsulfonyl group. researchgate.net
These findings in pyrimidine systems provide valuable insight into the potential chemoselectivity challenges and opportunities in the synthesis of this compound, where a similar competition between leaving groups could be engineered. The electronic properties of the substituents on the pyridine ring play a crucial role in directing the regioselectivity of these reactions. wuxiapptec.com For example, electron-donating groups can alter the preferred site of nucleophilic attack on a dichlorinated ring system. wuxiapptec.com
Displacement of Sulfone Groups by Nucleophiles
The methylsulfonyl group (-SO₂CH₃) is a proficient leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when it is positioned on an electron-deficient heterocyclic ring such as pyridine. In the case of this compound, the electron-withdrawing nature of the pyridine ring, compounded by the potent activating effect of the sulfone group, renders the C6 position susceptible to attack by a variety of nucleophiles. This reactivity provides a valuable synthetic route for the elaboration of the 2-aminopyridine (B139424) scaffold, allowing for the introduction of diverse functionalities at the 6-position.
The displacement of the sulfone is particularly favorable with anionic nucleophiles. thieme-connect.comresearchgate.net The reaction generally proceeds by the addition of a nucleophile to the carbon atom bearing the methylsulfonyl group, forming a Meisenheimer complex as an intermediate. Subsequent elimination of the methylsulfinate anion yields the substituted product. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. thieme-connect.com
While specific studies detailing a wide range of nucleophilic displacements on this compound are not extensively documented in publicly available literature, the principles are well-established in related heterocyclic systems. For instance, in the structurally analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine, deprotonated anilines and their carbonyl derivatives have been shown to selectively displace the sulfone group. thieme-connect.com Sterically and electronically unbiased primary aliphatic amines also preferentially displace the sulfone group in this system. thieme-connect.com Such chemoselectivity highlights the utility of the methylsulfonyl group as a versatile handle for regioselective functionalization.
The reaction conditions for these displacement reactions typically involve the use of a base to either generate the anionic nucleophile in situ or to facilitate the reaction with neutral nucleophiles. The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing potential side reactions.
Table 1: Examples of Nucleophilic Displacement of Sulfone Groups in Pyrimidine Systems
| Electrophile | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Anilines, Secondary Aliphatic Amines | Weak Base | N/A | C4-Chloride Displacement Product | N/A | thieme-connect.com |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated Anilines, Carbonyl Derivatives | Strong Base | N/A | C2-Sulfone Displacement Product | N/A | thieme-connect.com |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | N/A | N/A | C2-Sulfone Displacement Product | N/A | thieme-connect.com |
Note: This table presents data from related pyrimidine systems to illustrate the principles of sulfone group displacement, as specific data for this compound is limited.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 2-aminopyridine derivatives, to enhance sustainability, reduce waste, and improve safety. bohrium.com While specific green synthesis protocols for this compound are not extensively detailed, established green methodologies for the synthesis of the broader 2-aminopyridine class are highly relevant and applicable. These approaches focus on aspects such as atom economy, use of safer solvents, and energy efficiency. unito.it
One prominent green strategy is the use of one-pot multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste from intermediate purification, and saving time and resources. researchgate.netresearchgate.netnih.gov Various MCRs have been developed for the synthesis of substituted 2-aminopyridines, often proceeding under solvent-free conditions or in environmentally benign solvents. nih.govnih.gov
Microwave-assisted organic synthesis (MAOS) is another key green technology that has been successfully applied to the synthesis of nitrogen-containing heterocycles. unito.it Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netacs.orgscielo.br This is due to efficient and uniform heating of the reaction mixture. unito.it The synthesis of various pyridine and fused-pyridine derivatives has been shown to be significantly improved by using microwave assistance. researchgate.netresearchgate.netasianpubs.org
The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of green chemistry. For the synthesis of 2-aminopyridine derivatives, reactions have been successfully carried out in water, aqueous ethanol, or under solvent-free conditions. nih.govrsc.orgroyalsocietypublishing.orgresearchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature.
Furthermore, the development and use of reusable or green catalysts can significantly improve the environmental footprint of a synthesis. Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), ZnO nanoparticles, and natural biopolymers like sodium alginate have been employed for the synthesis of 2-aminopyridine derivatives, often allowing for milder reaction conditions and easier product separation. bohrium.comasianpubs.orgroyalsocietypublishing.org
Table 2: Overview of Green Chemistry Approaches for 2-Aminopyridine Synthesis
| Green Approach | Key Features | Examples of Application | Reference(s) |
| One-Pot Multicomponent Reactions | High atom economy, reduced steps, less waste. | Synthesis of 2-amino-3-cyanopyridines from enaminones, malononitrile, and amines. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, increased purity. | Synthesis of N-alkylated 2-pyridones and imidazo[1,2-a]pyrimidines. | researchgate.netresearchgate.netacs.org |
| Green Solvents | Use of water, ethanol, or solvent-free conditions. | Synthesis of imidazopyridines in aqueous ethanol; Schiff base formation in ethanol-water. | bohrium.comroyalsocietypublishing.orgresearchgate.net |
| Green Catalysts | Reusable, non-toxic catalysts. | DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines; Sodium alginate for phenylimidazo[1,2-a]pyridines. | bohrium.comroyalsocietypublishing.org |
Advanced Spectroscopic and Structural Elucidation
High-Resolution NMR Spectroscopy for Structure Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-(Methylsulfonyl)pyridin-2-amine, both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl group. The pyridine ring protons typically appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are dictated by the substitution pattern. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl (-CH₃) protons of the sulfonyl group are expected to be a sharp singlet, typically appearing in the upfield region of the spectrum. In related methylsulfonylphenyl derivatives, this methyl singlet is observed around δ 3.25 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (typically δ 100-160 ppm). The presence of the electron-withdrawing methylsulfonyl group and the electron-donating amino group significantly influences the chemical shifts of the ring carbons. bohrium.com A significant upfield shift is often observed for carbon atoms in sulfones compared to their methylsulfanyl counterparts. bohrium.com The carbon of the methyl group (-SO₂CH₃) is expected at the high-field end of the spectrum. In a related compound, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine, the methyl carbon of the SO₂Me group appears at δ 43.57 ppm. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -NH₂ | Broad singlet | s (br) |
| Pyridine H-3, H-4, H-5 | ~ 6.5 - 8.0 | m | |
| -SO₂CH₃ | ~ 3.2 | s | |
| Note: Predicted values are based on analogous structures. | |||
| ¹³C | Pyridine C-2, C-6 | ~ 150 - 160 | - |
| Pyridine C-3, C-4, C-5 | ~ 110 - 140 | - | |
| -SO₂CH₃ | ~ 44 | - | |
| Note: Predicted values are based on analogous structures. nih.gov |
Mass Spectrometry Techniques for Molecular Formula Validation
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the unambiguous determination of the elemental composition.
For this compound (C₆H₈N₂O₂S), the expected exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer. acs.orgresearchgate.net Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ion, typically the protonated species [M+H]⁺. rsc.org The measured mass-to-charge ratio (m/z) for this ion would be expected to match the calculated value for C₆H₉N₂O₂S⁺ with a very low mass error (typically < 5 ppm), thus validating the molecular formula.
Fragmentation analysis within the mass spectrometer can also provide structural information. Common fragmentation pathways might include the loss of the methyl group (•CH₃) or the entire sulfonyl group (•SO₂CH₃).
X-ray Crystallographic Analysis of Related Derivatives and Conformational Insights
For instance, studies on complex aminopyridine derivatives, such as the antimalarial agent 3-(6-Methoxypyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-2-amine, have been conducted. acs.org These analyses reveal how the aminopyridine core interacts with other molecular components and participates in hydrogen bonding networks. The 2-aminopyridine (B139424) moiety is a common motif for forming supramolecular synthons, often engaging in hydrogen bonds with other functional groups like carboxylic acids or other nitrogen-containing heterocycles. acs.org It is highly probable that in the solid state, the amino group of this compound would act as a hydrogen bond donor, while the pyridine nitrogen and the sulfonyl oxygens could act as hydrogen bond acceptors, leading to the formation of well-ordered crystal lattices.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. oatext.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The most prominent features would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which are typically found near 1300 cm⁻¹ and 1150 cm⁻¹, respectively. nih.gov Bending vibrations for the N-H group are expected around 1600 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring breathing modes are often strong in the Raman spectrum, appearing around 1000 cm⁻¹. The S=O stretching vibrations are also Raman active. As water is a weak Raman scatterer, this technique can be particularly useful for analyzing aqueous samples.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | IR |
| N-H Bend | ~ 1600 | IR | |
| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | ~ 1300 - 1350 | IR, Raman |
| Symmetric S=O Stretch | ~ 1150 - 1180 | IR, Raman | |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |
| Ring Breathing | ~ 1000 | Raman |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 6-(Methylsulfonyl)pyridin-2-amine. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar molecules, such as substituted pyridines and compounds bearing a methylsulfonyl group. mdpi.comresearchgate.netnih.gov
DFT calculations provide a theoretical framework to understand the molecule's geometry, molecular orbital energies, and electrostatic potential. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the sulfonyl group are expected to be electron-rich, while the amino group's hydrogen atoms would be electron-poor. mdpi.comnih.gov These features are critical for understanding non-covalent interactions, such as hydrogen bonding, with biological macromolecules.
Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, can quantify the molecule's reactivity. researchgate.net These parameters are instrumental in predicting how the molecule will behave in a chemical reaction, which is vital for understanding its metabolic fate and designing synthetic routes.
| Computational Parameter | Typical Basis Set | Typical Functional | Application |
| Geometry Optimization | 6-311++G(d,p) | B3LYP | Predicts the most stable 3D structure. |
| Molecular Orbitals (HOMO/LUMO) | 6-311++G(d,p) | B3LYP | Determines electronic excitation and reactivity. |
| Molecular Electrostatic Potential (MEP) | 6-31G(d,p) | B3LYP | Identifies sites for intermolecular interactions. |
| Reactivity Descriptors | 6-311G++(d,p) | B3LYP | Quantifies chemical reactivity and stability. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, which is explored as a pharmacophore in drug design, docking studies are essential to understand its binding mode within the active site of a biological target.
These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. The amino group and the methylsulfonyl group of this compound are capable of forming hydrogen bonds, which can significantly contribute to the binding affinity. For instance, in the context of kinase inhibition, the pyridine nitrogen might act as a hinge-binder, a common interaction motif for kinase inhibitors.
Docking scores, which are numerical values that estimate the binding affinity, are used to rank different poses of the ligand and to compare the binding of different ligands to the same target. This information is invaluable for lead optimization, where derivatives of the parent compound are designed to improve binding potency and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target.
MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify stable binding poses that might not be predicted by docking alone. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores. For flexible molecules like this compound, understanding its conformational landscape is crucial for predicting its biological activity.
Structure-Based Design Principles
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design new ligands. The computational investigations described above form the cornerstone of SBDD.
For this compound, the insights gained from quantum chemical calculations, molecular docking, and MD simulations can guide the rational design of new, more potent, and selective analogs. For example, if docking studies reveal an unoccupied pocket in the active site, the scaffold of this compound can be modified to include a functional group that can occupy this pocket and form additional favorable interactions.
By understanding the structure-activity relationship (SAR) through computational methods, chemists can make informed decisions on which modifications to the molecule are most likely to lead to improved therapeutic properties. This iterative process of computational analysis, chemical synthesis, and biological testing is central to modern drug discovery.
Derivatization Strategies and Functional Group Transformations
Amine Functionalization: Acylation, Alkylation, and Sulfonylation
The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, readily undergoing acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in building more complex molecular architectures.
Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides provides the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. chemguide.co.ukchemguide.co.uk For instance, 2-aminopyridine (B139424) can be acylated with diethyl malonate derivatives upon heating, and in some cases, the reaction is self-catalyzed by the basicity of the pyridine nitrogen. nih.gov The resulting amides are generally less nucleophilic than the starting amine, which prevents over-acylation. chemguide.co.uk
Alkylation: The amino group can be alkylated using various alkyl halides. These reactions often require a base to scavenge the acid produced. researchgate.netmnstate.edu However, polyalkylation can be a common side reaction as the product amine can also act as a nucleophile. mnstate.edu To achieve selective monoalkylation, an excess of the amine starting material is sometimes used. libretexts.org More advanced methods, such as copper-catalyzed enantioconvergent radical N-alkylation, have been developed for the alkylation of a diverse range of aromatic amines with alkyl halides, offering a pathway to chiral tertiary amines. sustech.edu.cn Another approach involves the use of mixed oxides like Al₂O₃–OK as a catalyst for the liquid-phase N-alkylation of amines with alkyl halides at room temperature. researchgate.net
Sulfonylation: The amino group can be converted to a sulfonamide by reacting with sulfonyl chlorides in the presence of a base like pyridine. chemguide.co.uk This reaction is a common strategy in the synthesis of various biologically active molecules. magtech.com.cn For example, the sulfonylation of aminochalcones has been achieved using methanesulfonyl chloride in a pyridine mixture. chemguide.co.uk The resulting sulfonamides are important structural motifs in many pharmaceutical compounds.
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Acylation | Acid chloride/anhydride, base (e.g., pyridine, NaOH) | N-acyl-6-(methylsulfonyl)pyridin-2-amine | chemguide.co.ukchemguide.co.uk |
| Diethyl malonate, heat | N-malonyl-6-(methylsulfonyl)pyridin-2-amine | nih.gov | |
| Alkylation | Alkyl halide, base (e.g., NaHCO₃, Hünig's base) | N-alkyl-6-(methylsulfonyl)pyridin-2-amine | researchgate.netmnstate.edu |
| Alkyl halide, Al₂O₃–OK, acetonitrile, room temperature | N-alkyl-6-(methylsulfonyl)pyridin-2-amine | researchgate.net | |
| Sulfonylation | Sulfonyl chloride, pyridine | N-sulfonyl-6-(methylsulfonyl)pyridin-2-amine | chemguide.co.ukmagtech.com.cn |
Modifications of the Methylsulfonyl Moiety
The methylsulfonyl group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It can also be a site for chemical modification.
Oxidation: While the sulfur atom in the methylsulfonyl group is already in a high oxidation state, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). researchgate.netumich.edu The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. scripps.educhemicalbook.com
Reduction: The reduction of a sulfonyl group to a sulfanyl (B85325) (thioether) or thiol group is a challenging transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required. However, the conditions for such a reduction might also affect other functional groups in the molecule, such as the nitro group if present. organic-chemistry.org
Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, especially when the pyridine ring is further activated by other electron-withdrawing groups. Nucleophiles can displace the methylsulfonyl group to form new carbon-heteroatom or carbon-carbon bonds. For instance, in related pyrimidine (B1678525) systems, the methylsulfonyl group is readily displaced by amines. thieme-connect.comresearchgate.net
Table 2: Potential Modifications of the Methylsulfonyl Moiety
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Oxidation (of Pyridine) | mCPBA, chlorinated solvent | 6-(Methylsulfonyl)pyridin-2-amine N-oxide | researchgate.net |
| H₂O₂/AcOH | This compound N-oxide | umich.edu | |
| Reduction | LiAlH₄ | 6-(Methylsulfanyl)pyridin-2-amine or 6-mercaptopyridin-2-amine | |
| Substitution | Nucleophile (e.g., amine) | 6-Substituted-pyridin-2-amine | thieme-connect.comresearchgate.net |
Pyridine Ring Substitutions and Modifications
The pyridine ring of this compound is generally electron-deficient due to the electron-withdrawing nature of both the nitrogen atom and the methylsulfonyl group. This electronic character dictates the regioselectivity of substitution reactions.
Nucleophilic Aromatic Substitution (SNAᵣ): The pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). stackexchange.com The presence of the strongly electron-withdrawing methylsulfonyl group at the C6 position further activates the ring towards nucleophilic attack. Halogen atoms on the pyridine ring, if present, can be displaced by various nucleophiles. For example, in related systems, a chlorine atom on a pyrimidine ring can be displaced by amines. nih.gov
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. chemicalbook.com Reactions such as nitration and halogenation typically require harsh conditions. When such reactions do occur, substitution is directed to the 3- and 5-positions, which are less deactivated. chemicalbook.com
Halogenation: Direct halogenation of the pyridine ring can be achieved, although it may require high temperatures. For instance, chlorination can lead to the introduction of chlorine atoms at the 3- and/or 5-positions. chemicalbook.com
Nitration: Nitration of the pyridine ring is also challenging but can be accomplished using strong nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group would be expected to add to the 3- or 5-position.
Table 3: Pyridine Ring Substitution Reactions
| Reaction Type | Reagents and Conditions | Expected Product(s) | Reference(s) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine) on a halogenated precursor | Halogen-displaced product | stackexchange.comnih.gov |
| Halogenation | Halogenating agent, high temperature | 3-Halo- and/or 3,5-dihalo-6-(methylsulfonyl)pyridin-2-amine | chemicalbook.com |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro- and/or 5-nitro-6-(methylsulfonyl)pyridin-2-amine |
Heterocycle Annulation and Fusion Reactions
The 2-aminopyridine moiety is a valuable synthon for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.
Imidazo[1,2-a]pyridine (B132010) Formation: One of the most common methods for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. For example, the reaction of a substituted 2-aminopyridine with α-bromo-4-(methylsulfonyl)acetophenone derivatives can lead to the formation of the corresponding imidazo[1,2-a]pyridine. nih.gov Another versatile method is the Groebke–Blackburn–Bienaymé three-component reaction, which provides rapid access to these fused heterocycles. acs.org
Triazolo[1,5-a]pyridine Formation: Triazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines through various routes. One approach involves the reaction with N'-acetyl-2-cyanoacetohydrazide. researchgate.net Another method describes the synthesis from 2-hydrazinopyridines, which can be prepared from 2-halopyridines. The subsequent cyclization with various reagents can yield the triazolopyridine core. More recent methods involve the cycloaddition of 1-aminopyridinium cations with nitriles. beilstein-journals.org
The derivatization of this compound through these annulation reactions has led to the discovery of compounds with potent biological activities, including potential applications as inhibitors of various enzymes. nih.gov
Table 4: Heterocycle Annulation Reactions
| Fused Heterocycle | General Method | Key Reagents | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Condensation | α-Haloketone | nih.gov |
| Three-component reaction | Aldehyde, Isocyanide | acs.org | |
| Triazolo[1,5-a]pyridine | Cyclocondensation | N'-acetyl-2-cyanoacetohydrazide | researchgate.net |
| Cycloaddition | 1-Aminopyridinium cation, Nitrile | beilstein-journals.org |
Mechanistic Studies of Biological Interactions in Vitro
Investigation of Enzyme Inhibition Profiles
The core structure of 6-(methylsulfonyl)pyridin-2-amine serves as a versatile scaffold for designing potent and selective enzyme inhibitors. The methylsulfonyl group, being a strong electron-withdrawing group, often enhances the binding of these compounds to the polar residues within the active sites of enzymes.
Cyclooxygenase (COX)
Derivatives of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov In one study, these compounds demonstrated significant and specific inhibitory effects on COX-2, with IC50 values ranging from 0.07 to 0.39 µM and selectivity indices (COX-1 IC50/COX-2 IC50) from 42.3 to 508.6. nih.gov Notably, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) emerged as the most potent and selective inhibitor with a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov Molecular docking studies suggest that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90. rjsocmed.com
Another study on novel 2-(4-(methylsulfonyl) phenyl) benzimidazoles also revealed selective COX-2 inhibitory activity. nih.gov Compound 11b from this series showed the most potent COX-2 inhibition with an IC50 of 0.10 µM and a selectivity index of 134. nih.gov Similarly, a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives displayed potent COX-2 inhibitory activity (IC50 = 0.1–0.31 µM) and high selectivity. nih.gov
| Compound Series | Target Enzyme | Key Findings | Potent Compound Example | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|---|---|
| 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amines | COX-2 | Selective inhibition | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 | nih.gov |
| 2-(4-(Methylsulfonyl) phenyl) benzimidazoles | COX-2 | Selective inhibition | Compound 11b | 0.10 | 134 | nih.gov |
| 2-(4-Methylsulfonylphenyl) indole derivatives | COX-2 | Potent and selective inhibition | Not specified | 0.1-0.31 | 31.29-132 | nih.gov |
Kinases
The this compound scaffold has been instrumental in the development of inhibitors for various kinases, which are crucial regulators of cell signaling and are often implicated in cancer.
Fms-Like Tyrosine Kinase 3 (FLT3) Internal Tandem Duplication (ITD): Activating mutations in FLT3, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML). nih.gov Derivatives of imidazo[1,2-a]pyridine-pyridine have been identified as potent and balanced inhibitors of both FLT3-ITD and its secondary mutants that confer resistance to existing drugs. nih.gov For instance, compound 24 , 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine, showed potent and balanced inhibition of MOLM14, MOLM14-D835Y, and MOLM14-F691L cells, demonstrating greater potency than the parent compound. nih.gov
Receptor-Interacting Protein Kinase 2 (RIPK2): A 3,5-diphenyl-2-aminopyridine scaffold, incorporating a methylsulfonylphenyl moiety, has been explored for RIPK2 inhibition. nih.gov While the introduction of 2-, 3-, and 4-(methylsulfonyl) derivatives significantly decreased potency, moving the piperazine (B1678402) group from the para- to the meta-position retained potent RIPK2 kinase inhibition. nih.gov
Other Kinases: Derivatives of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with an ionizable piperazine group on the pyridine (B92270) ring have demonstrated excellent potency against Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle. acs.org Additionally, compounds targeting the MAP4K family of kinases have shown neuroprotective effects in in vitro models. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1)
Derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain sensation. nih.govnih.govacs.org A series of 2-thio pyridine C-region analogues were synthesized, and among them, compound 24S exhibited stereospecific and excellent TRPV1 antagonism with a Ki(CAP) of 0.4 nM. nih.gov Another series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides also yielded potent TRPV1 antagonists, with compound 49S showing a Ki(CAP) of 0.2 nM. nih.govacs.org
Receptor Binding Affinity and Antagonism Studies
The ability of this compound derivatives to bind with high affinity and act as antagonists at various receptors has been a key area of investigation.
Adenosine A2A Receptor: In the pursuit of treatments for Parkinson's disease, 2,4,6-trisubstituted pyrimidines have been developed as A2A receptor antagonists. nih.gov The optimization of a lead compound by replacing an acetamide (B32628) functional group with bioisosteres like pyridine and pyrazine (B50134) led to compounds with exceptional receptor binding affinity. For example, compound 10 demonstrated a binding affinity of 0.22 nM, which is five times more potent than the reference compound preladenant. nih.gov
TRPV1 Receptor: As mentioned in the enzyme inhibition section, derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have shown high binding affinity to the human TRPV1 receptor, acting as potent antagonists. nih.govnih.govacs.orgresearchgate.net The high potency of these compounds is attributed to specific hydrophobic interactions with the receptor. nih.govacs.org
Cellular Pathway Modulation in Model Systems
The biological effects of this compound and its derivatives are often a result of their ability to modulate specific cellular signaling pathways.
STAT3/NF-κB/iNOS/COX-2 Signaling Pathway: A novel imidazo[1,2-a]pyridine (B132010) derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov MIA was found to reduce the viability of these cancer cells in a dose-dependent manner and, in combination with curcumin, exhibited enhanced cytotoxicity. nih.gov
NOD Signaling: Inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold have been shown to inhibit downstream processes in cells associated with Nucleotide-binding Oligomerization Domain (NOD) signaling, such as NF-κB activation and the release of inflammatory cytokines like IL-8 and TNFα. nih.gov
Antimicrobial and Antifungal Activity Evaluations
Several studies have explored the potential of this compound derivatives as antimicrobial and antifungal agents.
Antibacterial Activity: Derivatives of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org In another study, bispyrazoles bearing a (methylsulfonyl)benzene group showed potent inhibition against Staphylococcus aureus and Bacillus subtilis. researchgate.net Furthermore, a series of 2-(4-methylsulfonylphenyl) indole derivatives were evaluated for their antimicrobial activity, with compound 7g being identified as a potent candidate against several pathogenic bacteria, including MRSA and E. coli. nih.gov
Antifungal Activity: A series of new sulfone compounds containing 1,3,4-oxadiazole (B1194373) moieties exhibited good antifungal activities against various plant pathogenic fungi. mdpi.com Specifically, compounds 5d , 5e , 5f , and 5i showed prominent activity against B. cinerea with EC50 values of 5.21, 8.25, 8.03, and 21.00 µg/mL, respectively. mdpi.com
| Compound Series | Target Organism | Key Findings | Potent Compound Example | Activity (MIC/EC50) | Reference |
|---|---|---|---|---|---|
| N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | Not specified | Not specified | rsc.org |
| Bispyrazoles with (methylsulfonyl)benzene | Staphylococcus aureus, Bacillus subtilis | Potent inhibition | Compound 8c | Not specified | researchgate.net |
| 2-(4-Methylsulfonylphenyl) indole derivatives | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Potent antibacterial activity | Compound 7g | Not specified | nih.gov |
| Sulfones with 1,3,4-oxadiazole moieties | B. cinerea | Prominent antifungal activity | Compound 5d | 5.21 µg/mL | mdpi.com |
Anti-Inflammatory Activity in Cellular Models
The anti-inflammatory properties of compounds derived from this compound have been demonstrated in various cellular models. As discussed earlier, the inhibition of COX-2 is a primary mechanism for the anti-inflammatory effects of many of these derivatives. nih.govrjsocmed.comnih.govnih.gov
A study on novel pyrazole (B372694) and pyrazoline derivatives showed that compounds with a methylsulfonylbenzene moiety exhibited significant anti-inflammatory activity. nih.gov Derivatives of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine also displayed potent anti-inflammatory effects, which were attributed to their selective COX-2 inhibition. rjsocmed.com Furthermore, a novel imidazo[1,2-a]pyridine derivative, MIA, demonstrated anti-inflammatory activity in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov
Anticancer Activity in Cell Lines
The potential of this compound derivatives as anticancer agents has been investigated in a variety of cancer cell lines.
Breast and Ovarian Cancer: The imidazo[1,2-a]pyridine derivative MIA was found to reduce cell viability in MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines in a dose-dependent manner. nih.gov
Colon, Hepatic, and Breast Carcinoma: Novel pyrano[3,2-c]pyridine derivatives were screened for their cytotoxicity against HCT-116 (colon), HepG-2 (hepatic), and MCF-7 (breast) cancer cell lines. ekb.eg Compound 5 from this series, which has a formimidate fragment at position 2, showed significant cytotoxicity with IC50 values of 5.2 µM, 3.4 µM, and 1.4 µM against HCT-116, HepG-2, and MCF-7 cells, respectively. ekb.eg
Leukemia: As mentioned previously, derivatives of imidazo[1,2-a]pyridine-pyridine have shown potent antiproliferative effects in AML cell lines harboring FLT3-ITD mutations. nih.gov
Broad-Spectrum Anticancer Activity: A new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives were screened against the NCI 60 cancer cell line panel. mdpi.com Compound 12e from this series exhibited the most significant growth inhibition against multiple cancer cell lines. mdpi.com
| Compound Series | Cancer Cell Line(s) | Key Findings | Potent Compound Example | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative (MIA) | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Dose-dependent reduction in cell viability | MIA | Not specified | nih.gov |
| Pyrano[3,2-c]pyridine derivatives | HCT-116 (Colon) | Significant cytotoxicity | Compound 5 | 5.2 | ekb.eg |
| HepG-2 (Hepatic) | 3.4 | ||||
| MCF-7 (Breast) | 1.4 | ||||
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides | NCI 60 panel | Significant growth inhibition | Compound 12e | Not specified | mdpi.com |
Role As a Building Block or Intermediate in Complex Molecule Synthesis
Precursor in Multistep Organic Synthesis
In multistep organic synthesis, 6-(methylsulfonyl)pyridin-2-amine functions as a pivotal precursor. The primary amino group provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and coupling reactions. These reactions enable the straightforward introduction of diverse functional groups and the extension of the molecular framework.
The pyridine (B92270) nitrogen and the sulfonyl group modulate the reactivity of the entire molecule. The sulfonyl group, being a strong electron-withdrawing group, influences the aromatic ring's susceptibility to nucleophilic aromatic substitution, while the amino group can direct ortho- and para-substitution patterns in electrophilic aromatic substitution, although the ring is generally electron-deficient. This dual functionality allows for sequential and site-selective modifications, which is a cornerstone of complex molecule synthesis.
Researchers utilize this compound as an intermediate in the production of a range of valuable chemicals. For instance, the amino group can be transformed into other functionalities, or it can participate in cyclization reactions to form fused heterocyclic systems, which are common motifs in medicinal chemistry. The synthesis of various substituted pyridines often starts from readily available aminopyridines, with subsequent modifications to build the target molecule. nih.gov The presence of the methylsulfonyl group can also enhance the solubility or metabolic stability of the final compound, making it a desirable feature to incorporate from an early synthetic stage.
Below is a table summarizing the utility of this compound as a precursor in synthetic applications.
| Reaction Type | Reagent/Condition | Resulting Structure/Application | Reference |
| Nucleophilic Substitution | Alkyl or Aryl Halides | Elongation of the carbon chain or addition of aryl groups. | |
| Acylation | Acid Chlorides/Anhydrides | Formation of amides, key linkages in many bioactive molecules. | nih.gov |
| Sulfonylation | Sulfonyl Chlorides | Synthesis of sulfonamides, a class of compounds with diverse biological activities. | nih.gov |
| Coupling Reactions | Boronic Acids (Suzuki Coupling) | Formation of bi-aryl structures, prevalent in pharmaceuticals and materials science. | orgsyn.org |
| Cyclization | Bifunctional Reagents | Construction of fused heterocyclic systems like pyrimido[1,2-a]benzimidazoles. | nih.gov |
Fragment-Based Drug Discovery Applications
Fragment-based drug discovery (FBDD) is a modern approach in pharmaceutical research where small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into high-affinity ligands. The 2-aminopyridine (B139424) motif, which is the core of this compound, is a highly sought-after fragment in FBDD. mdpi.com
This structural motif is particularly effective because the amino group and the pyridine nitrogen can form crucial hydrogen bond interactions with the active sites of enzymes, such as proteases and kinases. mdpi.com For example, crystallographic screening has identified aminopyridine-containing fragments that bind to the catalytic aspartate residues of enzymes like BACE-1 (Beta-secretase 1), a key target in Alzheimer's disease research. mdpi.com The fragment acts as an anchor, and medicinal chemists then elaborate the structure by adding other chemical groups to occupy adjacent pockets in the enzyme's binding site, thereby increasing potency and selectivity.
The methylsulfonyl group in this compound can play a significant role in this optimization process. It can form additional hydrogen bonds, occupy specific pockets, and improve the physicochemical properties of the evolving drug candidate, such as solubility and metabolic stability. The use of this specific fragment allows for the development of highly potent and selective inhibitors for various therapeutic targets. acs.org
The table below details the application of aminopyridine fragments in drug discovery.
| Target Class | Binding Interaction | Example Fragment Motif | Significance in FBDD | Reference |
| Aspartyl Proteases (e.g., BACE-1) | Hydrogen bonds with catalytic aspartate residues (e.g., D32, D228). | 2-Aminopyridine | Acts as a bidentate ligand, providing a strong anchoring point for fragment growth. | mdpi.com |
| Kinases | Hydrogen bonds with the hinge region of the ATP-binding site. | Substituted 2-aminopyridines | Serves as a scaffold for developing selective kinase inhibitors for oncology. | acs.org |
| Phosphodiesterases (PDEs) | Interaction with active site glutamine residues via nitrogen atoms. | Aminopyridine-like structures | Provides a core that mimics the purine (B94841) ring of natural substrates. | mdpi.com |
Emerging Research Areas and Future Directions
Exploration of Novel Biological Targets
The 6-(methylsulfonyl)pyridin-2-amine core is being actively explored as a pharmacophore in the design of inhibitors for a variety of biological targets, primarily focusing on protein kinases involved in cancer and inflammatory diseases. Current time information in Vanderburgh County, US. The strategic placement of the methylsulfonyl and amino groups allows for key interactions, such as hydrogen bonding and dipole interactions, within the active sites of these enzymes. Current time information in Vanderburgh County, US.
Derivatives of this compound have shown promise as inhibitors of several critical kinases:
FMS-like Tyrosine Kinase 3 (FLT3): Researchers have identified derivatives of this compound as potent and balanced inhibitors of both wild-type FLT3 and its internal tandem duplication (ITD) mutants, which are common in acute myeloid leukemia (AML). beilstein-journals.org For instance, the compound 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine has demonstrated significant inhibitory activity against various FLT3 mutations. beilstein-journals.org
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): The 2-aminopyridine (B139424) scaffold is a key component in the development of selective CDK4/6 inhibitors for cancer therapy. nih.gov The structural framework of this compound is being incorporated into novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which have shown high potency and selectivity for CDK4/6 over other CDKs. nih.gov
Receptor-Interacting Protein Kinase 2 (RIPK2): In the realm of inflammatory diseases, derivatives based on a 3,5-diphenyl-2-aminopyridine scaffold, which shares features with this compound, are being investigated as inhibitors of RIPK2. chemmethod.com This kinase is a crucial mediator in NOD-dependent cell signaling pathways associated with chronic inflammatory conditions. chemmethod.com
Cyclooxygenase-2 (COX-2): The 4-(4-(methylsulfonyl)phenyl) moiety is a well-known pharmacophore for selective COX-2 inhibition. Novel pyrimidine (B1678525) derivatives incorporating this feature, alongside a 2-amine group, have been synthesized and evaluated as potent and selective COX-2 inhibitors with potential anti-inflammatory and anticancer activities. researchgate.netnih.gov
The ongoing research in this area continues to uncover new potential targets and refine the structure-activity relationships of this compound derivatives to enhance their potency and selectivity.
Development of New Synthetic Methodologies
The growing interest in this compound and its derivatives has spurred the development of more efficient and sustainable synthetic methods. Traditional synthetic routes are being supplemented and, in some cases, replaced by modern techniques that offer advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyridine (B92270) derivatives. nih.govmdpi.comrsc.orgbohrium.com This technology allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. For instance, microwave-assisted protocols have been successfully employed for the one-pot, multi-component synthesis of substituted 2-aminopyridines and fused imidazo[1,2-a]pyridines. researchgate.netrsc.orgbohrium.com These methods offer an efficient pathway to generate diverse libraries of compounds for biological screening.
Flow Chemistry: Continuous flow processing is another advanced synthetic methodology being applied to the synthesis of pyridines. beilstein-journals.orgmdpi.comresearchgate.net Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency. The Bohlmann–Rahtz pyridine synthesis, for example, has been adapted to a one-step continuous flow process, avoiding the need to isolate intermediates. beilstein-journals.org This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates.
Novel Catalytic Methods for C-S Bond Formation: The introduction of the methylsulfonyl group is a critical step in the synthesis of the target compound. Recent research has focused on developing novel and efficient catalytic methods for the formation of carbon-sulfur (C-S) bonds in pyridine rings. researchgate.netnih.govacs.org These methods often utilize transition-metal-free conditions and can achieve high regioselectivity, providing more direct and atom-economical routes to sulfonyl-substituted pyridines. researchgate.net Visible light-induced sulfonylation of imidazo[1,2-a]pyridines represents a recent advancement in this area. mdpi.com
These emerging synthetic methodologies are not only streamlining the production of this compound and its analogs but are also enabling the creation of more complex and diverse molecular architectures for further investigation.
Advanced Computational Approaches in Drug Design
Computational methods are playing an increasingly vital role in the design and optimization of drug candidates based on the this compound scaffold. These in silico techniques provide valuable insights into the molecular interactions between the inhibitors and their biological targets, thereby guiding the synthetic efforts towards more potent and selective compounds.
Molecular Docking: Molecular docking studies are routinely used to predict the binding modes of this compound derivatives within the active sites of target proteins. nih.govekb.egnih.gov For example, docking simulations of aminopyridine-based inhibitors into the ATP-binding pocket of various kinases have helped to elucidate the key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov These studies can rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are employed to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.netacs.orgmdpi.com For aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 (JNK-1), a 3D-QSAR model was developed based on docking-derived conformations, providing insights into the steric and electrostatic requirements for potent inhibition. nih.gov Such models are valuable for predicting the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.
In Silico Screening and ADME/Tox Prediction: Virtual screening of compound libraries against specific biological targets is a powerful approach to identify novel hits with the desired scaffold. mdpi.comnih.gov Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of new chemical entities. mdpi.com These predictions help to identify potential liabilities early in the drug discovery process and guide the optimization of pharmacokinetic and safety profiles.
The integration of these advanced computational approaches into the drug discovery workflow is accelerating the development of new therapeutics derived from the this compound core.
Potential Applications in Other Chemical Fields (e.g., Corrosion Inhibition)
Beyond its applications in medicinal chemistry, the unique electronic properties of this compound and related pyridine derivatives suggest their potential utility in other chemical fields, most notably as corrosion inhibitors.
The presence of heteroatoms (nitrogen and sulfur) and the aromatic pyridine ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. chemmethod.comtandfonline.comscispace.comeurjchem.comemerald.com The efficiency of this inhibition is influenced by the electronic properties of the substituents on the pyridine ring.
Mechanism of Corrosion Inhibition: Pyridine derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. chemmethod.comtandfonline.comemerald.com The adsorption of these molecules onto the metal surface can occur through both physical (electrostatic) and chemical (chemisorption) interactions. The nitrogen and sulfur atoms can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming coordinate bonds. The aromatic ring can also contribute to the adsorption through π-electron interactions.
The ability of pyridine derivatives to form stable complexes with metal ions also makes them interesting candidates for applications in materials science, such as in the development of coordination polymers and functional materials. Current time information in Vanderburgh County, US.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-(Methylsulfonyl)pyridin-2-amine, and how do reaction conditions impact yield?
- Answer : The compound is typically synthesized via sulfonylation of a pyridin-2-amine precursor. For example, introducing a methylsulfonyl group may involve reacting 6-aminopyridine derivatives with methylsulfonyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Optimization of stoichiometry, temperature (e.g., 0–25°C), and reaction time is critical to minimize side reactions like over-sulfonation. Characterization via -NMR and LC-MS is recommended to confirm purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data, as demonstrated for analogous pyridin-2-amine derivatives (monoclinic crystal system, space group P2/c) . Complementary techniques include -/-NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Elemental analysis (C, H, N) validates stoichiometry .
Q. What are the key physicochemical properties influencing solubility and stability?
- Answer : The methylsulfonyl group enhances hydrophilicity compared to non-sulfonated analogs. Log P (octanol-water partition coefficient) can be experimentally determined via shake-flask methods or predicted using software like MOE. Stability studies under varying pH (1–13) and thermal conditions (25–60°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of this compound derivatives?
- Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like Log P, molar refractivity (SMR), and electronic parameters (Hammett constants) correlate substituent effects with activity. For example, MOE software-derived models for pyridin-2-amine antibacterials show that lipophilicity (Log P) and steric bulk (SMR) are critical for membrane penetration and target binding . Validate models via leave-one-out cross-validation () and external test sets.
Q. What mechanistic insights explain its role as a PI3K inhibitor in medicinal chemistry?
- Answer : The methylsulfonyl group enhances hydrogen bonding with kinase active sites (e.g., PI3K’s ATP-binding pocket). Molecular docking studies (AutoDock Vina) and mutagenesis assays can identify key interactions (e.g., with Lys802 or Asp964 residues). In vitro IC values should be validated with kinase selectivity panels to assess off-target effects .
Q. How can conflicting activity data between in vitro and in vivo studies be resolved?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Address this by:
- Measuring plasma stability (e.g., incubation with liver microsomes).
- Optimizing formulations (nanoparticle encapsulation or prodrug strategies).
- Conducting dose-response studies in animal models to correlate exposure with efficacy .
Q. What strategies validate its metal-binding behavior in coordination chemistry?
- Answer : The pyridin-2-amine moiety acts as a bidentate ligand. Titration experiments (UV-Vis, fluorescence) with transition metals (e.g., Co, Ni) quantify binding constants (). X-ray absorption spectroscopy (XAS) or EPR can elucidate coordination geometry .
Safety and Handling
Q. What safety protocols are recommended for laboratory handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
